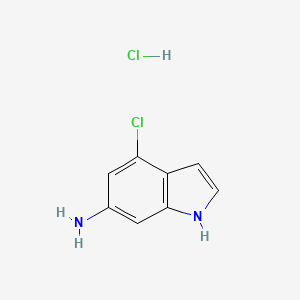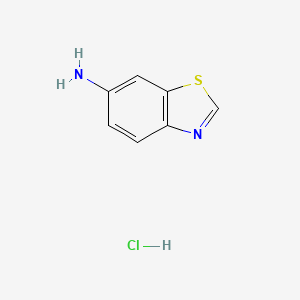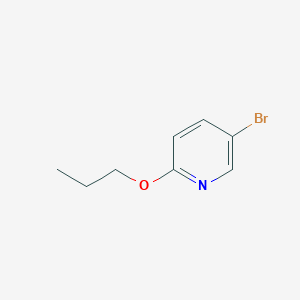
4-Chlor-1H-indol-6-amin-hydrochlorid
Übersicht
Beschreibung
4-Chloro-1H-indol-6-amine hydrochloride, also known as 4-CI-6-A-HCl, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products. 4-CI-6-A-HCl has been studied for its potential to act as an agonist or inhibitor of various receptors in the body, and it has been used to study the effects of various drugs. It has also been used in laboratory experiments to study the biochemical and physiological effects of compounds on cells and tissues.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indole sind ein bedeutendes heterocyclisches System in Naturstoffen und Medikamenten . Sie spielen eine Hauptrolle in der Zellbiologie . Die Verbindung “4-Chlor-1H-indol-6-amin-hydrochlorid” kann bei der Synthese von Indolderivaten verwendet werden . Diese Derivate haben sich als biologisch bedeutsam erwiesen und zeigen verschiedene Eigenschaften .
Behandlung von Krebszellen
Indolderivate, einschließlich derjenigen, die aus “this compound” synthetisiert werden, haben sich als biologisch aktive Verbindungen für die Behandlung von Krebszellen erwiesen . Sie haben in den letzten Jahren aufgrund ihres Potenzials in der Krebstherapie zunehmend Aufmerksamkeit erlangt .
Behandlung von Mikroben
Neben ihrem Potenzial in der Krebstherapie zeigen Indolderivate auch vielversprechende Ergebnisse in der Behandlung von Mikroben . Dies macht “this compound” zu einer wertvollen Verbindung bei der Entwicklung antimikrobieller Behandlungen .
Behandlung verschiedener Erkrankungen
Indolderivate haben sich als wirksam bei der Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper erwiesen . Dies deutet darauf hin, dass “this compound” bei der Entwicklung von Behandlungen für eine Vielzahl von Gesundheitszuständen eingesetzt werden könnte .
Anti-HIV-1-Anwendungen
Indolyl- und Oxochromenylxanthenonderivate wurden als potenzielle Anti-HIV-1-Mittel beschrieben . Somit könnte “this compound” potentiell bei der Synthese dieser Derivate verwendet werden .
Forschung und Entwicklung
“this compound” wird in der Forschung und Entwicklung eingesetzt, wobei seine Eigenschaften auf potenzielle Anwendungen in verschiedenen Bereichen untersucht werden . Seine Verwendung in der Forschung trägt zum Fortschritt des wissenschaftlichen Wissens und zur Entwicklung neuer Behandlungen und Anwendungen bei .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which 4-chloro-1h-indol-6-amine hydrochloride is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that contribute to their biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities, such as inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These effects would depend on the specific target and the context within which the compound is acting.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-1H-indol-6-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Chloro-1H-indol-6-amine hydrochloride, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, 4-Chloro-1H-indol-6-amine hydrochloride may bind to specific receptors or proteins, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of 4-Chloro-1H-indol-6-amine hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 4-Chloro-1H-indol-6-amine hydrochloride can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in apoptosis, leading to changes in cell death and survival rates.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-1H-indol-6-amine hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, 4-Chloro-1H-indol-6-amine hydrochloride may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-indol-6-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or toxic byproducts . Therefore, it is essential to monitor the stability of 4-Chloro-1H-indol-6-amine hydrochloride during experiments to ensure consistent results. Long-term exposure to the compound may also result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-indol-6-amine hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage range for 4-Chloro-1H-indol-6-amine hydrochloride to maximize its therapeutic potential while minimizing adverse effects. Threshold effects, where a specific dosage level triggers a significant biological response, should also be considered during dosage optimization.
Metabolic Pathways
4-Chloro-1H-indol-6-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound may also affect metabolic flux, altering the levels of specific metabolites within cells. Understanding the metabolic pathways of 4-Chloro-1H-indol-6-amine hydrochloride is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-indol-6-amine hydrochloride within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indole derivatives have been shown to interact with ABC transporters, which play a role in drug efflux and distribution. The distribution of 4-Chloro-1H-indol-6-amine hydrochloride within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-indol-6-amine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Chloro-1H-indol-6-amine hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-1H-indol-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKPNVOTOOQOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646331 | |
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134724-15-4 | |
| Record name | 4-Chloro-1H-indol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















